4-chloro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
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Overview
Description
4-chloro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiadiazole ring fused with a pyridine ring, and a benzamide moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves the following steps:
Bromination: The process begins with the bromination of 3,4-diaminopyridine using hydrobromic acid to form 2,5-dibromo-3,4-diaminopyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-chloro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, inhibiting their activity. This can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring structure and have been studied for their pharmacological activities.
Thiadiazole[3,4-c]pyridine: Another compound with a thiadiazole ring fused to a pyridine ring, used in organic electronics.
Uniqueness
4-chloro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide stands out due to its specific substitution pattern and the presence of a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H8ClN3OS |
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Molecular Weight |
289.74 g/mol |
IUPAC Name |
4-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-10-6-4-9(5-7-10)12(18)16-13-15-11-3-1-2-8-17(11)19-13/h1-8H |
InChI Key |
GGLYQMRWYREOCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC(=O)C3=CC=C(C=C3)Cl)SN2C=C1 |
Origin of Product |
United States |
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